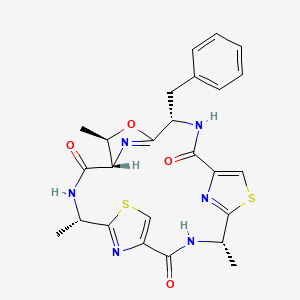
Didmolamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didmolamide A is a natural product found in Didemnum molle with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Didmolamide A has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that it exhibits inhibitory effects on tumor cell lines such as A549 (lung carcinoma), HT29 (colon cancer), and MEL28 (melanoma) with IC50 values ranging from 10 to 20 µg/mL . These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Studies have reported its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .
Cytotoxicity Evaluation
A study conducted by Rudi et al. (2003) evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung and colon cancer cells . This study highlights the compound's potential as a chemotherapeutic agent.
Antimicrobial Assays
In antimicrobial assays, this compound was tested against various pathogens. The compound exhibited notable inhibition zones against Bacillus subtilis and Staphylococcus aureus, suggesting its utility in developing new antibiotics . These findings are crucial given the rising concern over antibiotic resistance.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Cell Line/Pathogen | Effect | IC50/MIC |
|---|---|---|---|
| Anticancer | A549 (lung carcinoma) | Cytotoxicity | 10–20 µg/mL |
| Anticancer | HT29 (colon cancer) | Cytotoxicity | 10–20 µg/mL |
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC not specified |
| Antimicrobial | Escherichia coli | Inhibition | MIC not specified |
Propiedades
Fórmula molecular |
C25H26N6O4S2 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(4S,7R,8S,11S,18S)-4-benzyl-7,11,18-trimethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione |
InChI |
InChI=1S/C25H26N6O4S2/c1-12-24-30-18(11-37-24)21(33)28-16(9-15-7-5-4-6-8-15)23-31-19(14(3)35-23)22(34)27-13(2)25-29-17(10-36-25)20(32)26-12/h4-8,10-14,16,19H,9H2,1-3H3,(H,26,32)(H,27,34)(H,28,33)/t12-,13-,14+,16-,19-/m0/s1 |
Clave InChI |
QCYRITGWCJOIEV-MABMQTIPSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)C)C |
SMILES canónico |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)C)C |
Sinónimos |
didmolamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















